

umbralisib treatment-emergent adverse events analysis

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Compound Focus: Umbralisib

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Summary of Treatment-Emergent Adverse Events

The data from the integrated safety analysis provides a detailed overview of the adverse event profile. The median treatment duration was 5.9 months, with 28.8% of patients receiving **umbralisib** for 12 months or longer [1] [2].

Table 1: Overview of Treatment-Emergent Adverse Events

Category of Adverse Event	Frequency (n=371)	Most Common Manifestations (≥15%)
Any-Grade TEAEs	366 patients (98.7%) [1]	Diarrhea (52.3%), Nausea (41.5%), Fatigue (31.8%), Increased Creatinine (79%), ALT/AST Increase (32-33%), Neutropenia (33%*) [1] [3] [4]
Grade ≥3 TEAEs	189 patients (50.9%) [1]	Neutropenia (11.3%), Diarrhea (7.3%), ALT/AST Increase (5.7%) [1]
Serious TEAEs	95 patients (25.6%) [1]	Pneumonia (7.8%), Sepsis, Urinary Tract Infection [1] [3]

Category of Adverse Event	Frequency (n=371)	Most Common Manifestations (≥15%)
AEs Leading to Discontinuation	51 patients (13.7%) [1]	-

\Note: The frequency of laboratory abnormalities like increased creatinine, ALT/AST, and neutropenia comes from a separate analysis of 221 patients presented in the official safety information [3] [4].*

Table 2: Adverse Events of Special Interest

Event of Special Interest	Frequency (n=371)	Management Recommendations
Noninfectious Colitis	9 patients (2.4%) [1]	Withhold dose for severe symptoms; discontinue for recurrent or life-threatening cases [3].
Pneumonitis	4 patients (1.1%) [1]	Not specified in search results, but generally requires dose interruption and corticosteroids.
Hepatotoxicity	Grade 3/4 ALT/AST elevation: 5.7% [1]	Monitor liver function at baseline and during treatment. Dose interruption and reduction may be necessary [5] [3].
Severe Infections	Serious infections: 25.6% (any serious TEAE); Grade ≥3: 10% [3]	Prophylaxis for PJP and consideration of antiviral prophylaxis for CMV is recommended [3].
Severe Cutaneous Reactions	Grade 3: 2% [3]	Monitor for reactions. Withhold dose for severe (Grade 3) reactions until resolution [3].

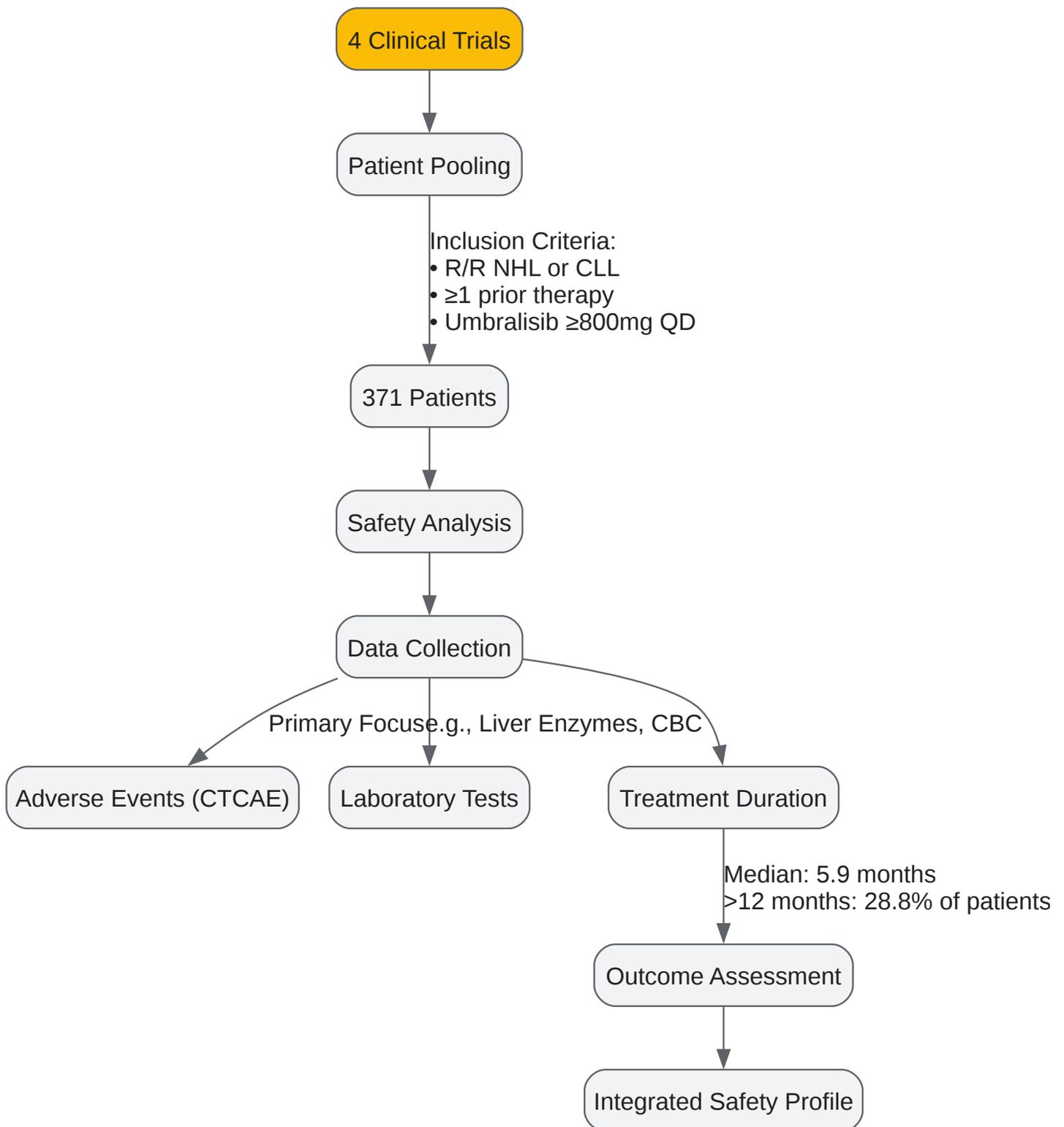
Experimental Methodology of the Integrated Analysis

The safety profile was established through a **pooled analysis** of adult patients (≥18 years) from four open-label, phase 1 and 2 clinical trials [1] [6]. The following describes the core methodology.

Patient Population:

- **Inclusion:** Patients with relapsed/refractory non-Hodgkin lymphoma (NHL) or chronic lymphocytic leukemia (CLL) who had received at least one prior line of therapy [1] [2].
- **Dosage:** All patients in the safety population received **umbralisib** monotherapy at the recommended phase 2 dose of **800 mg or higher once daily** [1].
- **Key Exclusion Criteria:** Major surgery or chemotherapy within 21 days; evidence of active hepatitis B or C or known HIV infection; and recent autologous or allogeneic stem cell transplant [2].

Study Design and Procedures: The workflow below summarizes the experimental design of the integrated safety analysis.



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Data Collection and Analysis:

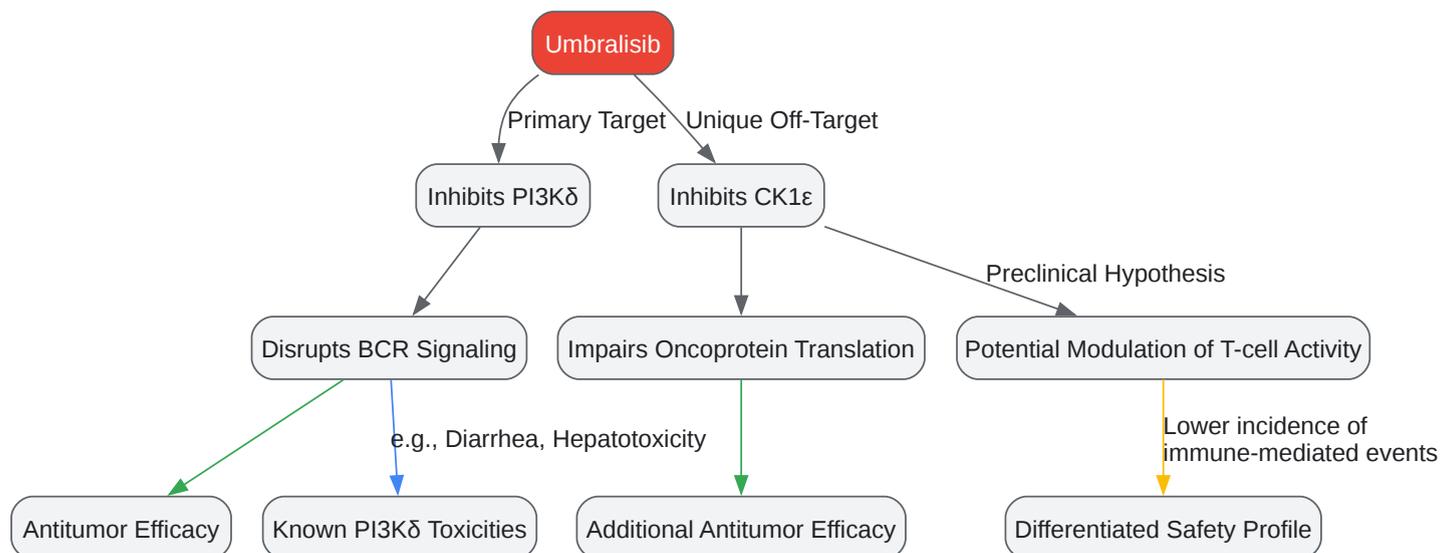
- **Safety Assessments:** Toxicity was assessed using the **Common Terminology Criteria for Adverse Events (CTCAE) v4.03** [7]. Patients were monitored for AEs, serious AEs (SAEs), and AEs leading to dose modification or discontinuation.
- **Hepatic Monitoring:** Liver function tests (ALT, AST) were monitored, and recommendations included holding the dose for elevations >5 times the upper limit of normal (ULN) and discontinuing for elevations >20x ULN or if jaundice occurred [5].
- **Statistical Analysis:** The analysis was primarily descriptive, summarizing the incidence and severity of TEAEs for the overall population and by NHL subtype [1] [6].

Mechanism of Action and Safety Differentiation

Umbralisib is a novel, oral dual inhibitor of **phosphoinositide 3-kinase-delta (PI3K δ)** and **casein kinase-1epsilon (CK1 ϵ)** [1]. Its safety profile is thought to be differentiated from earlier PI3K δ inhibitors for two key reasons:

- **High Selectivity:** It has over 1500-fold greater selectivity for the PI3K δ isoform over PI3K α and PI3K β , and about 225-fold greater selectivity over PI3K γ , potentially minimizing off-target effects [6].
- **Dual Inhibition:** The unique additional inhibition of **CK1 ϵ** , a regulator of oncoprotein translation, may modulate regulatory T-cell activity and reduce immune-mediated toxicities [7] [6].

The diagram below illustrates the proposed mechanistic basis for its action and safety profile.



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Important Safety and Regulatory Context

- **Boxed Warning and Withdrawal:** While the integrated analysis reported a manageable safety profile, **umbralisib** subsequently received a **FDA Black Box Warning** due to increased risk of serious infections, diarrhea or colitis, hepatotoxicity, and severe cutaneous reactions [4]. In June 2022, the FDA approval was withdrawn due to data from a trial showing an **excess mortality risk** with its use [5]. This underscores the critical importance of risk-benefit assessment.

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